5-(Benzylsulfanyl)-1-methyl-1H-pyrazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Benzylthio)-1-methyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with a benzylthio group, a methyl group, and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzylthio)-1-methyl-1H-pyrazole-4-carbonitrile typically involves the reaction of 5-(benzylthio)-1H-pyrazole-4-carbonitrile with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the methylation process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
5-(Benzylthio)-1-methyl-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Benzylthio)-1-methyl-1H-pyrazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The exact mechanism of action of 5-(Benzylthio)-1-methyl-1H-pyrazole-4-carbonitrile is not fully understood. it is believed to interact with specific molecular targets, potentially inhibiting enzymes or interfering with cellular pathways. Further research is needed to elucidate the precise molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
5-(Benzylthio)-1,3,4-thiadiazole-2-yl derivatives: These compounds share the benzylthio group and have shown promising biological activities.
5-(Benzylthio)-1H-tetrazole: Another compound with a benzylthio group, used as an activator in oligonucleotide synthesis.
Uniqueness
5-(Benzylthio)-1-methyl-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of a benzylthio group, a methyl group, and a cyano group makes it a versatile intermediate for further chemical modifications and applications.
Properties
CAS No. |
111493-53-9 |
---|---|
Molecular Formula |
C12H11N3S |
Molecular Weight |
229.30 g/mol |
IUPAC Name |
5-benzylsulfanyl-1-methylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C12H11N3S/c1-15-12(11(7-13)8-14-15)16-9-10-5-3-2-4-6-10/h2-6,8H,9H2,1H3 |
InChI Key |
PKGKUGJLPGNQLS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)C#N)SCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.